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Compound of Interest

Compound Name:
3,6-Dichloro-4,5-

dimethylpyridazine

Cat. No.: B1321573 Get Quote

This technical guide provides a comprehensive overview of the available spectroscopic data for

the compound 3,6-Dichloro-4,5-dimethylpyridazine. Designed for researchers, scientists, and

professionals in drug development, this document compiles nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data. Where experimental data is not

publicly available, theoretical predictions and expected spectral characteristics are provided.

Detailed experimental protocols for each spectroscopic technique are also included to facilitate

the replication and verification of results.

Molecular Structure
The chemical structure of 3,6-Dichloro-4,5-dimethylpyridazine is presented below. The

molecule consists of a pyridazine ring substituted with two chlorine atoms at positions 3 and 6,

and two methyl groups at positions 4 and 5.

Caption: Molecular structure of 3,6-Dichloro-4,5-dimethylpyridazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. Below is a summary of the available ¹H and ¹³C NMR data for 3,6-Dichloro-4,5-
dimethylpyridazine.

¹H NMR Data
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Experimental ¹H NMR data has been reported for this compound. Due to the symmetrical

nature of the molecule, the two methyl groups are chemically equivalent, resulting in a single

proton signal.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

2.05 Singlet 6H 2 x CH₃

Reference for ¹H NMR data:[1]

¹³C NMR Data
As of the latest available information, experimental ¹³C NMR data for 3,6-Dichloro-4,5-
dimethylpyridazine has not been reported in public literature. However, based on the

molecular structure, three distinct carbon signals are expected: one for the two equivalent

methyl carbons, one for the two equivalent chlorinated carbons of the pyridazine ring, and one

for the two equivalent methyl-substituted carbons of the pyridazine ring.

Predicted Chemical Shift (δ) ppm Assignment

~150-160 C3, C6 (C-Cl)

~130-140 C4, C5 (C-CH₃)

~15-25 2 x CH₃

Note: The predicted chemical shifts are estimates based on typical values for similar chemical

environments and should be confirmed by experimental data.

Infrared (IR) Spectroscopy
Experimental IR spectroscopic data for 3,6-Dichloro-4,5-dimethylpyridazine is not currently

available in public databases. However, the characteristic vibrational frequencies can be

predicted based on the functional groups present in the molecule.
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Wavenumber (cm⁻¹) Vibration Type Intensity

2950-3000 C-H stretch (methyl) Medium

1450-1550 C=N stretch (pyridazine ring) Medium-Strong

1350-1450 C-H bend (methyl) Medium

1000-1200 C-C stretch (ring) Medium

600-800 C-Cl stretch Strong

Mass Spectrometry (MS)
While a full experimental electron ionization mass spectrum is not publicly available, predicted

collision cross-section data provides information about the molecule's size and shape in the

gas phase. This data is obtained through ion mobility-mass spectrometry techniques.

Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 176.99808 128.9

[M+Na]⁺ 198.98002 141.3

[M-H]⁻ 174.98352 129.8

[M+NH₄]⁺ 194.02462 148.4

[M+K]⁺ 214.95396 136.8

[M]⁺ 175.99025 132.3

[M]⁻ 175.99135 132.3

Experimental Protocols
The following sections describe generalized protocols for the spectroscopic techniques

discussed. These are intended as a guide and may require optimization for specific

instrumentation and sample characteristics.

NMR Spectroscopy Protocol
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Sample Preparation

Data Acquisition

Data Processing

Dissolve ~5-10 mg of sample
in ~0.6-0.7 mL of deuterated

solvent (e.g., CDCl₃).

Transfer solution to
a 5 mm NMR tube.

Place NMR tube in the
spectrometer's autosampler

or manual probe.

Set up experiment:
- Lock on solvent signal

- Shim for magnetic field homogeneity
- Set acquisition parameters (pulse sequence, number of scans)

Acquire ¹H and ¹³C spectra.

Process the raw data (FID):
- Fourier transform
- Phase correction

- Baseline correction

Analyze the spectrum:
- Reference chemical shifts

- Integrate peaks (¹H)
- Assign signals

cluster_sample_prep cluster_acquisition cluster_processing

Click to download full resolution via product page

Caption: General workflow for NMR spectroscopy.

IR Spectroscopy Protocol (Thin Solid Film Method)
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Sample Preparation

Data Acquisition

Data Processing

Dissolve a small amount (~10-20 mg)
of the solid sample in a few drops

of a volatile solvent (e.g., acetone).

Apply a drop of the solution
to the surface of a KBr or NaCl plate.

Allow the solvent to evaporate completely,
leaving a thin film of the sample on the plate.

Acquire a background spectrum
of the clean, empty sample compartment.

Place the sample plate in the
spectrometer's sample holder. Acquire the sample spectrum.

The instrument software automatically
subtracts the background from the

sample spectrum.

Analyze the resulting transmittance or
absorbance spectrum and identify

characteristic peaks.

cluster_sample_prep cluster_acquisition cluster_processing

Click to download full resolution via product page

Caption: Workflow for IR spectroscopy using the thin film method.

Electron Ionization Mass Spectrometry (EI-MS) Protocol
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Sample Introduction

Ionization and Analysis

Data Analysis

Prepare a dilute solution of the
sample in a volatile solvent or place
a small amount of solid on a direct

injection probe.

Introduce the sample into the
high-vacuum source of the mass

spectrometer.

Vaporize the sample using heat.
Bombard the gaseous molecules with
a high-energy electron beam (~70 eV)
to induce ionization and fragmentation.

Accelerate the resulting ions and
separate them based on their

mass-to-charge (m/z) ratio in a
mass analyzer.

Detect the ions to generate
the mass spectrum.

Analyze the mass spectrum:
- Identify the molecular ion peak

- Analyze the fragmentation pattern
- Compare with spectral libraries

cluster_sample_intro cluster_ionization_analysis cluster_data_analysis

Click to download full resolution via product page

Caption: General workflow for Electron Ionization Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1321573#spectroscopic-data-of-3-6-dichloro-4-5-
dimethylpyridazine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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